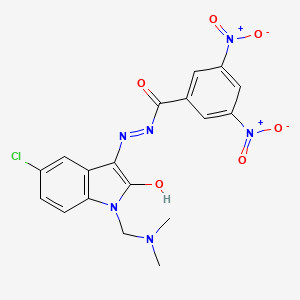
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include nitration, chlorination, and hydrazide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzoic acid derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((dimethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
100757-14-0 |
|---|---|
Molecular Formula |
C18H15ClN6O6 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
N-[5-chloro-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H15ClN6O6/c1-22(2)9-23-15-4-3-11(19)7-14(15)16(18(23)27)20-21-17(26)10-5-12(24(28)29)8-13(6-10)25(30)31/h3-8,27H,9H2,1-2H3 |
InChI Key |
NPBVCJFGUQRJPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















